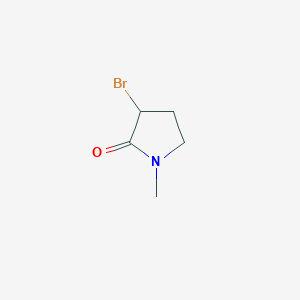

3-Bromo-1-methylpyrrolidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO/c1-7-3-2-4(6)5(7)8/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFDSZJZQBYUKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457899 | |

| Record name | 3-Bromo-1-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33693-57-1 | |

| Record name | 3-Bromo-1-methyl-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33693-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1-methylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1-methylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Bromo-1-methylpyrrolidin-2-one from γ-Butyrolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Bromo-1-methylpyrrolidin-2-one, a valuable intermediate in pharmaceutical development, starting from the readily available precursor, γ-butyrolactone. The synthesis is a two-step process involving the α-bromination of γ-butyrolactone followed by a ring-opening and subsequent cyclization reaction with methylamine. This document provides a comprehensive overview of the chemical pathways, detailed experimental protocols, and quantitative data to support research and development activities.

Synthetic Pathway Overview

The conversion of γ-butyrolactone to this compound proceeds through two primary transformations:

-

α-Bromination of γ-Butyrolactone: The first step involves the selective bromination of the α-carbon of γ-butyrolactone to yield α-bromo-γ-butyrolactone. This reaction is typically achieved using bromine in the presence of a catalyst such as red phosphorus.

-

Aminolysis and Cyclization: The resulting α-bromo-γ-butyrolactone is then reacted with methylamine. This reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, leading to the opening of the lactone ring to form an intermediate N-methyl-γ-hydroxy-α-bromobutyramide. Subsequent intramolecular cyclization affords the desired product, this compound.

Experimental Protocols

Step 1: Synthesis of α-Bromo-γ-butyrolactone

This protocol is adapted from a well-established method for the α-bromination of γ-butyrolactone.[1]

Materials:

-

γ-Butyrolactone (redistilled)

-

Red phosphorus

-

Bromine

-

Water

-

Diethyl ether

-

Magnesium sulfate

Equipment:

-

1-L three-necked, round-bottomed flask

-

Dropping funnel

-

Sealed stirrer

-

Reflux condenser

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a 1-L three-necked, round-bottomed flask equipped with a dropping funnel, sealed stirrer, and a reflux condenser, add 100 g (1.16 moles) of redistilled γ-butyrolactone and 13.4 g (0.43 g atom) of red phosphorus.

-

Cool the flask in an ice bath and, with moderate stirring, add 195 g (66.5 mL, 1.22 moles) of bromine from the dropping funnel over a period of 30 minutes.

-

Remove the ice bath and heat the mixture to 70°C. Add an additional 195 g (66.5 mL, 1.22 moles) of bromine over 30 minutes.

-

After the addition is complete, raise the temperature to 80°C and maintain it for 3 hours.

-

Cool the reaction mixture and blow a stream of air over the surface to remove excess bromine and hydrogen bromide (approximately 1 hour).

-

Heat the mixture to 80°C and cautiously add 25 mL of water with stirring. A vigorous reaction will occur.

-

Once the initial reaction subsides, add an additional 300 mL of water and heat the mixture under reflux for 4 hours.

-

Cool the mixture to room temperature. Two layers will form.

-

Separate the layers and extract the aqueous layer with two 200 mL portions of diethyl ether.

-

Combine the organic layers and dry over magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain α-bromo-γ-butyrolactone.

Quantitative Data for Step 1:

| Parameter | Value | Reference |

| Yield | 55% | [1] |

| Boiling Point | 125–127 °C (13 mm Hg) | [1] |

| Refractive Index (n²⁵D) | 1.5030 | [1] |

Step 2: Synthesis of this compound

This proposed protocol is based on the known reactivity of lactones with amines to form lactams[2] and related syntheses of substituted pyrrolidones.[3]

Materials:

-

α-Bromo-γ-butyrolactone

-

Methylamine (40% solution in water or as a gas)

-

Anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked, round-bottomed flask

-

Dropping funnel or gas inlet tube

-

Stirrer

-

Condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column (for purification, if necessary)

Procedure:

-

Dissolve α-bromo-γ-butyrolactone (1 mole equivalent) in a suitable anhydrous solvent (e.g., Tetrahydrofuran) in a three-necked flask equipped with a stirrer and a condenser.

-

Cool the solution in an ice bath.

-

Slowly add methylamine (2-3 mole equivalents) to the cooled solution. If using a methylamine solution, add it via a dropping funnel. If using methylamine gas, bubble it through the solution. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane).

-

Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Expected Outcome:

While a specific yield for this direct conversion is not explicitly reported in the searched literature, the synthesis of N-methyl-2-pyrrolidone from γ-butyrolactone and methylamine can achieve yields of up to 99%.[2] Given the similar reactivity, a high yield for the synthesis of this compound can be anticipated under optimized conditions.

Visualizations

Chemical Reaction Pathway

Caption: Overall synthetic scheme from γ-butyrolactone.

Experimental Workflow

Caption: Experimental workflow for the two-step synthesis.

Safety Considerations

-

Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

α-Bromo-γ-butyrolactone: Reported to be a vesicant (causes blistering).[1] Avoid contact with skin and eyes.

-

Methylamine: Flammable and corrosive. Handle with care in a well-ventilated area.

-

The reaction of water with the crude product mixture after bromination is vigorous.[1] Add water cautiously.

This guide provides a framework for the synthesis of this compound. Researchers should always consult primary literature and adhere to all laboratory safety protocols. The reaction conditions for the second step may require optimization to achieve the best results.

References

In-Depth Technical Guide: Physicochemical Properties of 3-Bromo-1-methylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Bromo-1-methylpyrrolidin-2-one, a heterocyclic compound of interest in synthetic organic chemistry and potentially in drug discovery as a building block for more complex molecules. This document collates available data, outlines relevant experimental protocols for property determination, and presents logical workflows for its synthesis and characterization.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that several of these values are predicted based on computational models and may not reflect experimentally determined results.

| Property | Value | Source |

| Molecular Formula | C₅H₈BrNO | [1] |

| Molecular Weight | 178.03 g/mol | [1][2] |

| Physical Form | Liquid | [2] |

| Boiling Point | 249.5 ± 33.0 °C (Predicted) | [3][4] |

| Density | 1.609 ± 0.06 g/cm³ (Predicted) | [3][4] |

| pKa | -2.43 ± 0.40 (Predicted) | [3][4] |

| Storage Temperature | Inert atmosphere, room temperature | [2] |

| Purity | 98% | [2] |

Experimental Protocols for Physicochemical Property Determination

Accurate characterization of this compound requires rigorous experimental determination of its physicochemical properties. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is a critical physical constant that can be determined with high precision.

Apparatus:

-

Round-bottom flask

-

Heating mantle or oil bath

-

Distillation head with a condenser

-

Thermometer (calibrated)

-

Receiving flask

-

Boiling chips

Procedure:

-

Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head.

-

Begin heating the flask gently.

-

Observe the temperature as the liquid begins to boil and the vapor phase moves up into the distillation head.

-

The boiling point is the temperature at which the vapor and liquid are in equilibrium. This is recorded as the temperature at which the thermometer reading stabilizes while there is a consistent dripping of condensate into the receiving flask.[5]

-

The atmospheric pressure should be recorded, as boiling point is pressure-dependent. If necessary, a correction can be applied to determine the normal boiling point (at 1 atm).

Determination of Density

Density is a fundamental property that relates the mass of a substance to the volume it occupies.

Apparatus:

-

Pycnometer (a flask with a precise volume)

-

Analytical balance

-

Temperature-controlled water bath

Procedure:

-

Thoroughly clean and dry the pycnometer and determine its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a temperature-controlled water bath until it reaches thermal equilibrium (e.g., 25°C).

-

Carefully remove any excess water from the capillary opening and dry the outside of the pycnometer.

-

Weigh the pycnometer filled with water (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound and allow it to reach thermal equilibrium in the water bath.

-

Remove excess sample, dry the exterior, and weigh the pycnometer with the sample (m₃).

-

The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Constant temperature shaker or incubator

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure (Shake-Flask Method):

-

Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, dichloromethane).

-

Seal the vials and place them in a constant temperature shaker.

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method.

-

The solubility is then calculated from the measured concentration and the dilution factor.

Synthesis and Characterization Workflows

The following diagrams, generated using the DOT language, illustrate a typical workflow for the synthesis and physicochemical characterization of this compound.

Caption: A representative synthesis workflow for this compound.

Caption: A general workflow for the determination of physicochemical properties.

References

An In-depth Technical Guide to 3-Bromo-1-methylpyrrolidin-2-one (CAS: 33693-57-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-1-methylpyrrolidin-2-one, a key chemical intermediate with applications in pharmaceutical research and development. The document details its physicochemical properties, synthesis protocols, and its role in the development of drug delivery systems.

Core Compound Data

This compound is a heterocyclic compound belonging to the pyrrolidinone family. Its chemical structure features a five-membered lactam ring substituted with a bromine atom at the 3-position and a methyl group on the nitrogen atom. This arrangement of functional groups makes it a versatile building block in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. It is important to note that some of the presented data are predicted values.

| Property | Value | Source |

| CAS Number | 33693-57-1 | |

| Molecular Formula | C₅H₈BrNO | |

| Molecular Weight | 178.03 g/mol | |

| Physical Form | Liquid | |

| Purity | 98% | |

| Boiling Point | 249.5 ± 33.0 °C (Predicted) | [1] |

| Density | 1.609 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | -2.43 ± 0.40 (Predicted) | [1] |

| Storage Conditions | Inert atmosphere, room temperature | |

| InChI Key | NFFDSZJZQBYUKM-UHFFFAOYSA-N | |

| SMILES | CN1CCC(C1=O)Br |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the intramolecular cyclization of a substituted butanamide precursor.[2]

Experimental Protocol: Synthesis from 2,4-dibromo-N-methyl-butanamide[5]

This protocol describes the synthesis of this compound via the base-mediated cyclization of 2,4-dibromo-N-methyl-butanamide, achieving a reported yield of 81%.

Materials:

-

2,4-dibromo-N-methyl-butanamide (7.8 g, 30 mmol)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 g)

-

Tetrahydrofuran (THF), anhydrous (25 mL)

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,4-dibromo-N-methyl-butanamide (7.8 g, 30 mmol) in anhydrous THF (25 mL) under an argon atmosphere, add sodium hydride (60%, 1.2 g) portionwise at a temperature of 10-15 °C.

-

After the addition is complete, the reaction mixture is slowly added to an ice-water mixture.

-

The aqueous mixture is then extracted with dichloromethane.

-

The organic layer is separated, and the aqueous layer is re-extracted with DCM (2 x 10 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, and the solvent is removed by evaporation to yield a brown oil.

-

The crude product is triturated with hexane and purified by column chromatography on silica gel, eluting with a gradient of 0-20% ethyl acetate in DCM.

-

The final product is obtained as 4.3 g of this compound (81% yield).

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃) δ: 2.22-2.30 (m, 1H), 2.54 (sextet, 1H), 2.84 (s, 3H), 3.22-3.29 (dt, 1H), 3.46-3.54 (dt, 1H), 4.34 (d, 1H).

-

m/z: 178 (M+H)⁺.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of pharmacologically relevant molecules, most notably in the development of transdermal drug delivery systems.

Role as a Precursor to Transdermal Penetration Enhancers

A significant application of this compound is its use in the synthesis of 3-hydroxy-N-methyl-2-pyrrolidone, a known transdermal penetration enhancer.[3][4][5] Penetration enhancers are critical components in transdermal patches and topical formulations as they reversibly decrease the barrier resistance of the stratum corneum, allowing for greater absorption of the active pharmaceutical ingredient (API) into the systemic circulation.[6]

The synthesis involves the nucleophilic substitution of the bromine atom with a hydroxyl group.

Experimental Protocol: Synthesis of 3-hydroxy-N-methyl-2-pyrrolidone[6]

Materials:

-

3-Bromo-N-methyl-2-pyrrolidone (2.0 g, 0.011 mole)

-

Potassium carbonate (2.33 g, 0.017 mole)

-

Purified water (100 mL)

-

1% aqueous HCl

-

95% Ethanol

Procedure:

-

Dissolve 3-Bromo-N-methyl-2-pyrrolidone (2.0 g, 0.011 mole) in 100 mL of purified water.

-

Add potassium carbonate (2.33 g, 0.017 mole) to the solution while stirring.

-

Heat the mixture to 100°-110° C for 4 hours.

-

After the reaction is complete, pour the mixture onto ice and neutralize with 1% aqueous HCl.

-

Remove the water under reduced pressure.

-

Extract the resulting residue with boiling 95% ethanol to isolate the 3-hydroxy-N-methyl-2-pyrrolidone product.

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway from 2,4-dibromo-N-methyl-butanamide to the transdermal enhancer, 3-hydroxy-N-methyl-2-pyrrolidone, highlighting the role of this compound as a key intermediate.

Caption: Synthetic pathway to a transdermal enhancer.

Safety Information

This compound is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

- 1. This compound CAS#: 33693-57-1 [m.chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. US5032402A - 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer - Google Patents [patents.google.com]

- 4. uknowledge.uky.edu [uknowledge.uky.edu]

- 5. "3-Hydroxy-N-Methylpyrrolidone and Use as Transdermal Enhancer" by George A. Digenis, Walter J. Doll et al. [uknowledge.uky.edu]

- 6. Preparation of alkyl-substituted pyrrolidone derivatives and their evaluation as transdermal penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Bromo-1-methylpyrrolidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 3-Bromo-1-methylpyrrolidin-2-one. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this molecule in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.34 | d | 1H | H-3 |

| 3.54 - 3.46 | dt | 1H | H-5 |

| 3.29 - 3.22 | dt | 1H | H-5 |

| 2.84 | s | 3H | N-CH₃ |

| 2.54 | sextet | 1H | H-4 |

| 2.30 - 2.22 | m | 1H | H-4 |

Solvent: CDCl₃, Reference: TMS (0 ppm), Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (C-2) |

| ~50 | C-5 |

| ~45 | C-3 |

| ~30 | N-CH₃ |

| ~25 | C-4 |

Note: These are predicted chemical shifts based on the analysis of related structures, including N-methylpyrrolidinone and other 3-halopyrrolidinones. The carbonyl carbon (C-2) is expected to be the most deshielded. The carbon bearing the bromine atom (C-3) will also be significantly deshielded compared to an unsubstituted pyrrolidinone ring. The N-methyl and other ring carbons are expected in the aliphatic region.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity |

| ~2950 - 2850 | C-H stretch (aliphatic) | Medium |

| ~1690 | C=O stretch (amide/lactam) | Strong |

| ~1460 | CH₂ scissoring | Medium |

| ~1290 | C-N stretch | Medium |

| ~650 | C-Br stretch | Medium-Strong |

Note: This predicted data is based on a computed vapor phase IR spectrum and typical absorption frequencies for γ-lactams. The most characteristic peak will be the strong carbonyl absorption of the lactam ring.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 178 | [M+H]⁺ (protonated molecular ion) |

Molecular Formula: C₅H₈BrNO, Molecular Weight: 178.03 g/mol

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Data Acquisition: The spectrometer is tuned and locked to the deuterium signal of the solvent. The magnetic field is shimmed to achieve optimal homogeneity. A standard one-pulse sequence is used to acquire the spectrum.

-

¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum, resulting in a single peak for each unique carbon atom.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The typical scanning range is 4000-400 cm⁻¹.

-

Data Processing: The final IR spectrum is obtained by ratioing the sample spectrum against the background spectrum, which is then converted to either absorbance or transmittance mode.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer. The mass spectrum is recorded in the positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

Data Analysis: The mass-to-charge ratio (m/z) of the detected ions is analyzed to determine the molecular weight of the compound.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral characterization of this compound.

Caption: Workflow for the spectral characterization of this compound.

An In-depth Technical Guide on the Reactivity of the α-Bromo Position in 3-Bromo-1-methylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1-methylpyrrolidin-2-one is a versatile synthetic intermediate characterized by a reactive α-bromo position adjacent to a lactam carbonyl group. This guide provides a comprehensive overview of the reactivity at this position, focusing on nucleophilic substitution and potential elimination reactions. The electronic influence of the carbonyl group and the N-methyl substituent significantly impacts the susceptibility of the C3 carbon to nucleophilic attack. This document consolidates available data on reaction pathways, provides detailed experimental protocols for key transformations, and presents quantitative data to inform synthetic strategies in research and drug development.

Introduction

The pyrrolidin-2-one (or γ-lactam) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Functionalization of this core structure is a key strategy in the development of novel therapeutics. This compound serves as a valuable building block for introducing diverse functionalities at the C3 position. The reactivity of the α-bromo position is central to its synthetic utility. This guide will delve into the chemical behavior of this position, with a focus on nucleophilic substitution and competing elimination pathways.

Core Reactivity at the α-Bromo Position

The primary mode of reactivity at the α-bromo position of this compound is nucleophilic substitution. The bromine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. The adjacent electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack.

The general mechanism for nucleophilic substitution is depicted below:

A Technical Guide to the Solubility of 3-Bromo-1-methylpyrrolidin-2-one in Common Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3-Bromo-1-methylpyrrolidin-2-one, a key intermediate in various synthetic applications. Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, generalized experimental protocol for determining its solubility in common organic solvents. Furthermore, a qualitative assessment of its expected solubility based on its structural similarity to N-methyl-2-pyrrolidone (NMP) is discussed. This guide is intended to equip researchers with the necessary methodology to generate reliable and reproducible solubility data in their own laboratory settings.

Introduction

This compound is a substituted lactam that serves as a versatile building block in organic synthesis. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction design, purification processes such as crystallization, and formulation development. The solubility of a compound dictates solvent selection, reaction concentration, and the efficiency of downstream processing.

Currently, a comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. This guide, therefore, focuses on providing a robust experimental framework for the determination of this critical physicochemical property.

Expected Solubility Profile

This compound is a derivative of N-methyl-2-pyrrolidone (NMP), a widely used polar aprotic solvent. NMP is known to be miscible with water and soluble in a broad range of organic solvents, including alcohols, ethers, ketones, and aromatic hydrocarbons.[1][2][3] The parent structure's high polarity and ability to act as a hydrogen bond acceptor contribute to its broad solubility.

The introduction of a bromine atom at the 3-position of the pyrrolidinone ring is expected to influence its solubility profile. The bromine atom increases the molecule's molecular weight and polarizability, which may slightly alter its interactions with different solvents compared to NMP. It is reasonable to hypothesize that this compound will exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) and polar protic solvents (e.g., ethanol, methanol). Its solubility in nonpolar solvents (e.g., hexane, toluene) is expected to be lower. However, empirical determination is necessary to establish a quantitative understanding.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents is not available in peer-reviewed literature or public databases. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| e.g., Hexane | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[4] The following protocol provides a generalized procedure that can be adapted for this compound.

4.1. Materials and Equipment

-

This compound (solid, of known purity)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade or higher

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

A validated analytical method for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectroscopy)

4.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.[4]

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period to reach equilibrium, which can range from 24 to 72 hours.[4] Preliminary experiments may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for several hours to permit the excess solid to settle.[4] Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.[4]

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial.[4] This step is critical to remove any undissolved microparticles.

-

Gravimetric Analysis (Optional but simple):

-

Record the weight of the vial with the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried solute is achieved.

-

Record the final weight of the vial containing the dried solute.

-

Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent.

-

-

Quantitative Analysis (More precise):

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.[4]

-

Analyze the concentration of the diluted solution using a pre-validated analytical method such as HPLC-UV or GC-MS.

-

Calculate the original concentration of the saturated solution to determine the solubility.

-

4.3. Data Analysis and Reporting

-

Solubility should be reported in standard units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

The temperature at which the solubility was determined must always be reported.

-

The analytical method used for quantification should be clearly described.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method.

References

The Versatile Building Block: A Technical Guide to 3-Bromo-1-methylpyrrolidin-2-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-methylpyrrolidin-2-one, a halogenated derivative of N-methylpyrrolidone, is a versatile synthetic intermediate that has garnered significant attention in the field of organic chemistry, particularly in the development of pharmaceutical agents. The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds and approved drugs. The presence of a bromine atom at the 3-position of the N-methylpyrrolidin-2-one core provides a reactive handle for a variety of nucleophilic substitution and coupling reactions, making it an invaluable building block for the synthesis of diverse and complex molecular architectures. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and key applications of this compound, complete with experimental protocols and data presented for practical use by researchers in organic synthesis and drug discovery.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 33693-57-1 | [1][2] |

| Molecular Formula | C₅H₈BrNO | [1][2] |

| Molecular Weight | 178.03 g/mol | [1][2] |

| Appearance | Not explicitly stated, likely an oil or low-melting solid | |

| Boiling Point | Predicted: 249.5 ± 33.0 °C | |

| Density | Predicted: 1.609 ± 0.06 g/cm³ | |

| pKa | Predicted: -2.43 ± 0.40 | |

| SMILES | CN1CCC(C1=O)Br | [2] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the cyclization of an acyclic precursor, 2,4-dibromo-N-methylbutyramide. This intramolecular reaction is typically facilitated by a base.

Synthetic Workflow

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a documented synthesis.[1]

Materials:

-

2,4-dibromo-N-methylbutanamide

-

Sodium hydride (60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate

-

Hexane

-

Argon or Nitrogen gas

Procedure:

-

To a solution of 2,4-dibromo-N-methyl-butanamide (7.8 g, 30 mmol) in anhydrous THF (25 mL) under an inert atmosphere (argon), sodium hydride (60% dispersion, 1.2 g, 30 mmol) is added portionwise at a temperature of 10-15 °C.

-

The reaction mixture is stirred at this temperature, and the progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is slowly added to an ice-water mixture.

-

The aqueous mixture is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield a brown oil.

-

The crude product is triturated with hexane and purified by column chromatography on silica gel, eluting with a gradient of 0-20% ethyl acetate in dichloromethane to afford this compound as the final product (4.3 g, 81% yield).[1]

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 2.22-2.30 (m, 1H), 2.54 (sextet, 1H), 2.84 (s, 3H), 3.22-3.29 (dt, 1H), 3.46-3.54 (dt, 1H), 4.34 (d, 1H).

-

Mass Spectrometry (m/z): 178 (M+H)⁺.

Applications in Organic Synthesis

The reactivity of the C-Br bond in this compound makes it a valuable precursor for a variety of 3-substituted pyrrolidin-2-one derivatives.

Synthesis of 3-Hydroxy-N-methylpyrrolidin-2-one

A primary application of this compound is in the synthesis of 3-Hydroxy-N-methylpyrrolidin-2-one, a compound that has been investigated as a transdermal penetration enhancer.[2] This transformation is a classic example of a nucleophilic substitution reaction where the bromide is displaced by a hydroxide or carbonate species.

Caption: Synthesis of 3-Hydroxy-N-methylpyrrolidin-2-one.

Materials:

-

3-Bromo-N-methyl-2-pyrrolidone

-

Potassium carbonate (K₂CO₃)

-

Purified water

-

1% aqueous HCl

-

95% Ethanol

Procedure:

-

3-Bromo-N-methyl-2-pyrrolidone (2.0 g, 0.011 mole) is dissolved in 100 mL of purified water.

-

Potassium carbonate (2.33 g, 0.017 mole) is added to the solution with stirring.

-

The mixture is heated to 100°-110° C for 4 hours.

-

After cooling, the reaction mixture is poured onto ice and neutralized with 1% aqueous HCl.

-

Water is removed under reduced pressure.

-

The residue is extracted with boiling 95% ethanol.

-

The ethanol is evaporated to yield the crude product, which can be further purified by recrystallization.

Synthesis of 3-Amino-1-methylpyrrolidin-2-one Derivatives

The bromo substituent can be displaced by nitrogen nucleophiles to introduce amino functionalities. For instance, reaction with sodium azide followed by reduction would yield the corresponding 3-amino derivative. Direct substitution with amines is also a viable route to introduce substituted amino groups at the 3-position. These 3-amino-pyrrolidinone scaffolds are of interest in medicinal chemistry.

C-C Bond Forming Reactions

This compound can be utilized in carbon-carbon bond-forming reactions. For example, it can serve as an electrophile in reactions with organometallic reagents or enolates of active methylene compounds to introduce alkyl or aryl substituents at the 3-position.

Future Perspectives

The utility of this compound as a building block in organic synthesis is well-established, primarily demonstrated through its conversion to the corresponding 3-hydroxy and potentially 3-amino derivatives. The exploration of its reactivity with a broader range of nucleophiles, including sulfur and carbon-based nucleophiles, could lead to the discovery of novel pyrrolidinone-containing compounds with interesting biological activities. Its application in the synthesis of kinase inhibitors and other targeted therapeutics represents a promising avenue for future research.[3][4][5] Furthermore, its use as a precursor for radiolabeled compounds for imaging studies could be another valuable application.[6][7] The development of stereoselective methods for the synthesis and subsequent reactions of this compound would significantly enhance its value in the synthesis of chiral drugs.

Conclusion

This compound is a readily accessible and highly useful synthetic intermediate. Its value lies in the strategic placement of a bromine atom on the pyrrolidinone core, which allows for a wide range of chemical transformations. This guide has provided a comprehensive overview of its synthesis, properties, and key applications, offering a practical resource for chemists engaged in the synthesis of novel organic molecules for pharmaceutical and other applications. The continued exploration of the reactivity of this versatile building block is expected to lead to the development of new and important chemical entities.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Radiolabelling small and biomolecules for tracking and monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Ex Vivo Evaluation and Radiolabeling of Potent 1,5-Diphenyl-pyrrolidin-2-one Cannabinoid Subtype-1 (CB1) Receptor Ligands as Candidates for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. moravek.com [moravek.com]

The Versatile Scaffold: Unlocking the Potential of 3-Bromo-1-methylpyrrolidin-2-one in Medicinal Chemistry

For Immediate Release

A Deep Dive into a Key Synthetic Building Block for Novel Therapeutics

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of clinically successful drugs. Within the diverse toolkit of chemical intermediates used to construct these complex molecules, 3-Bromo-1-methylpyrrolidin-2-one has emerged as a versatile and highly reactive building block. This technical guide explores the potential applications of this compound, offering insights into its role in the synthesis of innovative therapeutic agents, supported by experimental data and procedural outlines for researchers and drug development professionals.

Core Applications and Synthetic Utility

This compound's primary utility in medicinal chemistry lies in its capacity as an electrophile. The bromine atom at the 3-position serves as a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups and pharmacophores at this position, enabling the systematic exploration of structure-activity relationships (SAR).

One of the most direct applications of this bromo-lactam is in the synthesis of 3-substituted pyrrolidinone derivatives. These derivatives are of significant interest due to the prevalence of the pyrrolidinone ring in drugs targeting the central nervous system (CNS), as well as in agents with antibacterial and anticancer properties.

Precursor to Transdermal Penetration Enhancers

A notable and well-documented application of this compound is in the synthesis of 3-hydroxy-N-methylpyrrolidone. This derivative has been identified as an effective transdermal penetration enhancer, a chemical agent that increases the permeability of the skin to allow for better absorption of co-administered drugs.[1]

Table 1: Synthesis of 3-hydroxy-N-methyl-2-pyrrolidone

| Reactant | Reagent | Conditions | Product | Yield |

| 3-Bromo-N-methyl-2-pyrrolidone | Potassium carbonate | Water, 100°-110° C, 4 hours | 3-Hydroxy-N-methyl-2-pyrrolidone | N/A |

Data extracted from patent literature describing the synthesis.[1]

Intermediate for Antibacterial Agents

The pyrrolidinone scaffold is a key component of certain advanced antibacterial agents. Patent literature reveals the use of similar 3-bromo-pyrrolidinone structures as intermediates in the synthesis of vinylpyrrolidinone-cephalosporin derivatives. These novel cephalosporins have shown high antibacterial activity, particularly against challenging methicillin-resistant Staphylococcus aureus (MRSA) strains.[2][3] The synthetic strategy typically involves the displacement of the 3-bromo group to build a more complex substituent that ultimately becomes part of the C-3 side chain of the cephalosporin.

While a direct example starting from the N-methyl variant is not explicitly detailed in the readily available literature, the chemical principles strongly support its utility in analogous synthetic routes. The workflow involves the creation of a phosphonium salt from the bromo-intermediate, which can then be used in a Wittig reaction to couple the pyrrolidinone moiety to the cephalosporin core.

Experimental Protocols

Protocol 1: Synthesis of this compound

This procedure outlines a common method for the preparation of the title compound from a precursor, 2,4-dibromo-N-methyl-butanamide.

Materials:

-

2,4-dibromo-N-methyl-butanamide

-

Sodium hydride (60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

-

Argon gas supply

Procedure:

-

To a solution of 2,4-dibromo-N-methyl-butanamide (7.8 g, 30 mmol) in anhydrous THF (25 mL) under an argon atmosphere, add sodium hydride (1.2 g of 60% dispersion, 30 mmol) portionwise at a temperature of 10-15°C.

-

After the addition is complete, the reaction mixture is stirred until the reaction is deemed complete by an appropriate monitoring method (e.g., TLC).

-

The mixture is then slowly added to an ice-water mixture to quench the reaction.

-

The aqueous mixture is extracted with DCM (3 x 15 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, and the solvent is evaporated under reduced pressure to yield a brown oil.

-

The crude product is triturated with hexane and purified by column chromatography on silica gel, eluting with a gradient of 0-20% ethyl acetate in DCM to afford this compound (4.3 g, 81% yield).

Protocol 2: Synthesis of 3-Hydroxy-N-methyl-2-pyrrolidone

This protocol details the conversion of this compound to its corresponding 3-hydroxy derivative.[1]

Materials:

-

3-Bromo-N-methyl-2-pyrrolidone

-

Potassium carbonate (K₂CO₃)

-

Purified water

-

1% aqueous Hydrochloric acid (HCl)

-

95% Ethanol

Procedure:

-

Dissolve 3-Bromo-N-methyl-2-pyrrolidone (2.0 g, 0.011 mole) in 100 mL of purified water.

-

Add potassium carbonate (2.33 g, 0.017 mole) to the solution while stirring.

-

Heat the mixture to 100°-110°C for 4 hours.

-

After the reaction is complete, pour the mixture onto ice and neutralize with 1% aqueous HCl.

-

Remove the water under reduced pressure.

-

Extract the resulting residue with boiling 95% ethanol to isolate the 3-hydroxy-N-methyl-2-pyrrolidone product.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving this compound.

Caption: Synthesis of the target bromo-lactam.

Caption: Key synthetic transformations.

Future Directions

The established reactivity of this compound as a versatile electrophilic intermediate suggests that its potential in medicinal chemistry is significant. While detailed public data on its use in specific, late-stage clinical candidates is limited, its role as a building block for creating libraries of novel 3-substituted pyrrolidinones is clear. Future research will likely focus on leveraging this scaffold to develop highly selective inhibitors of novel biological targets, further expanding the therapeutic landscape of pyrrolidinone-based drugs. The ease of introducing diverse functionalities at the 3-position makes it an ideal starting point for hit-to-lead optimization campaigns in drug discovery.

References

- 1. US5032402A - 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer - Google Patents [patents.google.com]

- 2. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 3. EP1311518B1 - Preparation of n-protected-3-pyrrolidine-lactam substituted phosphonium salts - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electrophilic Nature of 3-Bromo-1-methylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1-methylpyrrolidin-2-one is a halogenated lactam that serves as a versatile synthetic intermediate. Its electrophilic character, primarily centered at the carbon atom bearing the bromine, dictates its reactivity and utility in the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the electrophilic nature of this compound, including its synthesis, physical and spectroscopic properties, and its reactivity profile with various nucleophiles. Detailed experimental protocols and mechanistic visualizations are provided to facilitate its application in research and development.

Introduction

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Functionalization of this core structure is of paramount importance for the development of new chemical entities. This compound, an α-halo lactam, is a key building block that allows for the introduction of diverse functionalities at the C3 position through nucleophilic substitution reactions. The presence of the electron-withdrawing lactam carbonyl group enhances the electrophilicity of the adjacent carbon-bromine bond, making it susceptible to attack by a wide range of nucleophiles. This guide will delve into the fundamental aspects of the electrophilicity of this compound, providing a technical resource for its effective utilization in organic synthesis and drug discovery.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 3-bromopyrrolidin-2-one |

| CAS Number | 33693-57-1[1] | 40557-20-8[2] |

| Molecular Formula | C₅H₈BrNO[1] | C₄H₆BrNO[2] |

| Molecular Weight | 178.03 g/mol [1] | 164.00 g/mol [2] |

| Melting Point | Data not available | 83 °C[2] |

| Boiling Point | Data not available | 305.8±35.0 °C (Predicted)[2] |

| Density | Data not available | 1.715±0.06 g/cm³ (Predicted)[2] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| Infrared (IR) Spectroscopy | A vapor phase IR spectrum is available and can be accessed for detailed analysis. | SpectraBase[3] |

| ¹H NMR Spectroscopy | Data not publicly available. Expected signals would include a multiplet for the proton at the chiral C3 center, multiplets for the C4 methylene protons, a triplet for the C5 methylene protons, and a singlet for the N-methyl protons. | - |

| ¹³C NMR Spectroscopy | Data not publicly available. Expected signals would include a peak for the carbonyl carbon, a peak for the C-Br carbon, and peaks for the other aliphatic carbons and the N-methyl carbon. | - |

| Mass Spectrometry | Data not publicly available. The molecular ion peak would be expected at m/z 177 and 179 in an approximately 1:1 ratio, corresponding to the bromine isotopes. | - |

Electrophilic Reactivity and Reaction Mechanisms

The core of this compound's utility lies in its electrophilic nature at the C3 position. The carbon atom bonded to the bromine is electron-deficient due to the inductive effect of the electronegative bromine and carbonyl group. This makes it a prime target for nucleophilic attack.

The primary reaction pathway for the functionalization of this compound is the bimolecular nucleophilic substitution (Sₙ2) reaction .

The Sₙ2 Reaction Mechanism

The Sₙ2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. This concerted mechanism leads to an inversion of stereochemistry at the C3 position.

Caption: Generalized Sₙ2 reaction mechanism.

Factors Influencing Reactivity

-

Nucleophile Strength: Stronger nucleophiles (e.g., azide, cyanide, thiolate) will react more readily with this compound.

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal for Sₙ2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

-

Steric Hindrance: The pyrrolidinone ring is relatively constrained, which generally favors the Sₙ2 pathway over the Sₙ1 pathway, as the formation of a planar carbocation in an Sₙ1 mechanism would be sterically hindered.

Synthesis and Key Reactions

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the cyclization of 2,4-dibromo-N-methylbutyramide.

Caption: Synthesis workflow for this compound.

Table 3: Synthesis of this compound - Reaction Parameters

| Parameter | Value | Reference |

| Starting Material | 2,4-dibromo-N-methyl-butanamide | ChemicalBook[1] |

| Base | Sodium hydride (60% dispersion in mineral oil) | ChemicalBook[1] |

| Solvent | Tetrahydrofuran (THF) | ChemicalBook[1] |

| Temperature | 10-15 °C | ChemicalBook[1] |

| Reported Yield | 81% | ChemicalBook[1] |

Reactions with Nucleophiles

The electrophilic nature of this compound allows for its reaction with a variety of nucleophiles to generate a diverse range of 3-substituted pyrrolidinones.

Table 4: Overview of Nucleophilic Substitution Reactions

| Nucleophile | Product Class | Potential Applications |

| Azide (N₃⁻) | 3-Azido-1-methylpyrrolidin-2-one | Precursor for 3-amino-pyrrolidinones, click chemistry |

| Amines (R-NH₂) | 3-Amino-1-methylpyrrolidin-2-one derivatives | Bioactive molecules, ligands |

| Thiols (R-SH) | 3-Thio-1-methylpyrrolidin-2-one derivatives | Cysteine-reactive probes, covalent inhibitors |

| Alkoxides (R-O⁻) | 3-Alkoxy-1-methylpyrrolidin-2-one derivatives | Ethers, fine chemicals |

| Cyanide (CN⁻) | 3-Cyano-1-methylpyrrolidin-2-one | Precursor for carboxylic acids and amides |

| Carbonates (e.g., K₂CO₃) | 3-Hydroxy-1-methylpyrrolidin-2-one | Transdermal enhancers, synthetic intermediates |

Experimental Protocols

Synthesis of this compound

Materials:

-

2,4-dibromo-N-methyl-butanamide (7.8 g, 30 mmol)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 g, 30 mmol)

-

Anhydrous Tetrahydrofuran (THF, 25 mL)

-

Dichloromethane (DCM)

-

Ice-water mixture

-

Argon or Nitrogen atmosphere

Procedure:

-

To a solution of 2,4-dibromo-N-methyl-butanamide in THF under an inert atmosphere, cool the mixture to 10-15 °C.

-

Add the sodium hydride portionwise, maintaining the temperature between 10-15 °C.

-

After the addition is complete, allow the mixture to stir at this temperature, monitoring the reaction by TLC.

-

Upon completion, slowly quench the reaction by adding the mixture to an ice-water mixture.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography to yield this compound.[1]

General Protocol for Nucleophilic Substitution with an Amine

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 - 1.5 eq)

-

A suitable base (e.g., K₂CO₃, Et₃N, 2.0 eq)

-

Polar aprotic solvent (e.g., DMF, CH₃CN)

-

Standard workup and purification reagents

Procedure:

-

To a solution of this compound in the chosen solvent, add the amine and the base.

-

Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired 3-amino-1-methylpyrrolidin-2-one derivative.

Conclusion

This compound is a valuable electrophilic building block for the synthesis of a wide variety of 3-substituted pyrrolidinones. Its reactivity is dominated by the Sₙ2 mechanism, allowing for stereocontrolled functionalization. This guide has provided a detailed overview of its synthesis, properties, and reactivity, along with practical experimental protocols. Further research into the quantitative aspects of its electrophilicity, such as kinetic studies and computational modeling, would provide deeper insights and further expand its synthetic utility.

References

- 1. 3-Pyrrolidone, 1-methyl- | C5H9NO | CID 144283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 3-Bromo-1-methylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-methylpyrrolidin-2-one is a versatile synthetic intermediate possessing a reactive α-bromo lactam moiety. This functional group arrangement makes it a valuable building block for the synthesis of a variety of substituted pyrrolidinone-based heterocycles, which are of significant interest in medicinal chemistry and drug development. The pyrrolidine ring is a common scaffold in numerous biologically active compounds.[1][2] The bromine atom at the 3-position serves as a convenient handle for introducing diverse functionalities through nucleophilic substitution reactions, allowing for the construction of novel and complex molecular architectures.

These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its application in the synthesis of novel heterocyclic structures.

Synthetic Applications

The primary mode of reactivity for this compound is nucleophilic substitution at the C3 position. The electron-withdrawing nature of the adjacent carbonyl group activates the C-Br bond, making it susceptible to displacement by a wide range of nucleophiles. This allows for the introduction of various substituents, leading to the formation of new heterocyclic systems or functionalized pyrrolidinones.

Key Synthetic Transformations:

-

N-Alkylation: Reaction with primary and secondary amines to introduce amino functionalities, leading to the formation of 3-amino-1-methylpyrrolidin-2-one derivatives. These can be further cyclized to form fused heterocyclic systems.

-

O-Alkylation: Reaction with alcohols and phenols to generate 3-alkoxy and 3-aryloxy-1-methylpyrrolidin-2-one derivatives.

-

S-Alkylation: Reaction with thiols and thiophenols to yield 3-thioalkyl and 3-thioaryl-1-methylpyrrolidin-2-one compounds.

-

C-Alkylation: Reaction with soft carbon nucleophiles, such as enolates or organometallic reagents, to form new carbon-carbon bonds at the 3-position.

-

Formation of Fused Heterocycles: Intramolecular cyclization of appropriately substituted derivatives to construct bicyclic and more complex heterocyclic frameworks. A notable example involves the reaction with triphenylphosphine to form a phosphonium salt, a key intermediate for Wittig-type reactions to synthesize vinylpyrrolidinone derivatives.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis of various heterocyclic derivatives from this compound. Researchers should optimize reaction conditions based on the specific nucleophile and desired product.

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol describes a general method for the substitution of the bromine atom with a generic nucleophile (Nu-H).

Materials:

-

This compound

-

Nucleophile (e.g., amine, alcohol, thiol)

-

Base (e.g., triethylamine, potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., acetonitrile, dimethylformamide, tetrahydrofuran)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

To a solution of this compound (1.0 eq) in an appropriate anhydrous solvent, add the nucleophile (1.0-1.2 eq).

-

Add the base (1.1-1.5 eq) portion-wise at room temperature or 0 °C, depending on the reactivity of the nucleophile.

-

Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted-1-methylpyrrolidin-2-one.

Quantitative Data Summary (Illustrative Examples):

| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzylamine | Et₃N | ACN | RT | 12 | 85 | Hypothetical |

| Phenol | K₂CO₃ | DMF | 80 | 6 | 78 | Hypothetical |

| Thiophenol | NaH | THF | 0 to RT | 4 | 92 | Hypothetical |

| Potassium Carbonate/Water | K₂CO₃ | H₂O | 100-110 | 4 | N/A | [3] |

| Triphenylphosphine | Toluene | Toluene | 110 | 0.5 | N/A | [4] |

Visualizing the Synthetic Pathway

The following diagrams illustrate the core synthetic strategies and workflows discussed.

References

- 1. Buy 3-Bromo-1-methylpyrrolidine | 10603-45-9 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. US5032402A - 3-hydroxy-N-methylpyrrolidone and use as transdermal enhancer - Google Patents [patents.google.com]

- 4. EP1311518B1 - Preparation of n-protected-3-pyrrolidine-lactam substituted phosphonium salts - Google Patents [patents.google.com]

Application Note and Experimental Protocol: N-Alkylation with 3-Bromo-1-methylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of various nucleophiles using 3-Bromo-1-methylpyrrolidin-2-one. This versatile electrophile allows for the introduction of a 1-methyl-2-oxopyrrolidin-3-yl moiety onto a range of substrates, a common structural motif in pharmacologically active compounds. The following protocols are based on general principles of nucleophilic substitution reactions.

Introduction

N-alkylation is a fundamental reaction in organic synthesis, crucial for the construction of carbon-nitrogen bonds. This compound is an effective alkylating agent for a variety of nitrogen- and sulfur-containing nucleophiles, including amines, indoles, and thiols. The reaction proceeds via a nucleophilic substitution mechanism, where the nucleophile displaces the bromide ion. The presence of the lactam ring provides a unique scaffold for the development of novel chemical entities in drug discovery. A patent has described the substitution of the bromine in 3-bromo-N-methyl-2-pyrrolidone with a hydroxyl group by reacting it with an alkali metal carbonate, demonstrating the feasibility of nucleophilic substitution at this position[1].

General Reaction Scheme

The general reaction for the N-alkylation with this compound is depicted below. A base is typically required to deprotonate the nucleophile, thereby increasing its nucleophilicity.

Caption: General N-Alkylation Reaction Scheme.

Experimental Protocols

A general procedure for the N-alkylation of a nucleophile with this compound is provided below. The specific conditions may require optimization depending on the substrate.

Materials:

-

This compound

-

Nucleophile (e.g., amine, indole, thiol)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (CH₃CN))

-

Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Triethylamine (Et₃N))

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) supplies

-

Purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1.0 eq) and the anhydrous solvent.

-

Add the base (1.2-2.0 eq) to the solution and stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.1 eq) in the anhydrous solvent dropwise to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the N-alkylation of various nucleophiles with this compound. Please note that these are generalized conditions and may require optimization for specific substrates.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | K₂CO₃ | DMF | 80 | 12 | 75 |

| Benzylamine | Et₃N | CH₃CN | 60 | 8 | 82 |

| Indole | NaH | DMF | 60 | 6 | 88 |

| Thiophenol | K₂CO₃ | DMF | 70 | 10 | 78 |

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation experiment.

Caption: General Experimental Workflow.

Signaling Pathway Diagram (Hypothetical)

The products of this N-alkylation could potentially interact with various biological targets. For instance, if the nucleophile is part of a known pharmacophore, the resulting molecule could be a modulator of a specific signaling pathway. The diagram below represents a hypothetical signaling pathway where an N-alkylated product could act as an inhibitor.

Caption: Hypothetical Signaling Pathway Inhibition.

Safety Precautions

-

This compound is a halogenated organic compound and should be handled with care.

-

Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Bases such as sodium hydride are highly reactive and should be handled under anhydrous conditions.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

The Versatile Role of 3-Bromo-1-methylpyrrolidin-2-one in the Synthesis of Pharmaceutical Intermediates

For Immediate Release

[City, State] – December 27, 2025 – 3-Bromo-1-methylpyrrolidin-2-one is emerging as a valuable and versatile building block in the synthesis of a variety of pharmaceutical intermediates. Its unique structure, featuring a reactive bromine atom on the pyrrolidinone core, allows for the facile introduction of this scaffold into larger molecules through nucleophilic substitution reactions. This application note provides a detailed overview of its use, including specific experimental protocols and quantitative data for the synthesis of key intermediates, highlighting its significance for researchers, scientists, and drug development professionals.

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, found in a wide range of biologically active compounds, including antibacterial and central nervous system (CNS) agents. The ability to functionalize this core at the 3-position using this compound as a starting material opens up new avenues for the development of novel therapeutics.

Key Applications and Reactions

The primary application of this compound in pharmaceutical synthesis is as an electrophile in nucleophilic substitution reactions. The bromine atom at the 3-position is a good leaving group, readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the straightforward synthesis of 3-substituted-1-methylpyrrolidin-2-one derivatives.

A key transformation is the reaction with water or hydroxide to form 3-hydroxy-1-methylpyrrolidin-2-one, a known metabolite and a useful intermediate in its own right, particularly as a transdermal penetration enhancer for drug delivery[1]. Another significant application is the reaction with primary and secondary amines to yield 3-amino-1-methylpyrrolidin-2-one derivatives, which are important precursors for a range of pharmacologically active molecules.

Below are detailed protocols for the synthesis of this compound and its subsequent conversion to a key pharmaceutical intermediate.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of this compound from 2,4-dibromo-N-methylbutyramide.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials and Reagents:

-

2,4-dibromo-N-methylbutanamide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 2,4-dibromo-N-methyl-butanamide (7.8 g, 30 mmol) in anhydrous THF (25 mL) under an argon atmosphere, sodium hydride (60% dispersion, 1.2 g) is added portionwise at 10-15 °C.[2]

-

The reaction mixture is stirred at this temperature and monitored for completion.

-

Upon completion, the mixture is carefully added to an ice-water mixture and extracted with DCM.

-

The organic layer is separated, and the aqueous layer is re-extracted with DCM (2 x 10 mL).[2]

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, and the solvent is evaporated under reduced pressure to yield a brown oil.[2]

-

The crude product is triturated with hexane and purified by column chromatography on silica gel using a gradient of 0-20% ethyl acetate in DCM to afford the final product.[2]

Quantitative Data:

| Compound | Starting Material | Reagents | Solvent | Yield | Spectroscopic Data | Reference |

| This compound | 2,4-dibromo-N-methyl-butanamide | Sodium hydride | THF | 81% | ¹H NMR (CDCl₃): δ 2.32 (m, 1H), 2.72 (sextet, 1H), 2.90 (s, 3H), 3.32 (m, 1H), 3.58 (m, 1H), 4.42 (dd, 1H). ¹³C NMR (CDCl₃): δ 33.6, 35.1, 44.2, 47.5, 171.5. | [1][2] |

Protocol 2: Synthesis of 3-Hydroxy-1-methylpyrrolidin-2-one

This protocol details the conversion of this compound to 3-hydroxy-1-methylpyrrolidin-2-one, a valuable pharmaceutical intermediate.

Reaction Scheme:

Caption: Synthesis of 3-Hydroxy-1-methylpyrrolidin-2-one.

Materials and Reagents:

-